methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate

Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Researchers requiring a heteroaromatic scaffold with two distinct, orthogonal reactive handles face supply inconsistency for this specific substitution pattern. Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 149323-67-1) directly addresses this gap. - Definitive reactivity: The 2-formylpyrrole enables imine/hydrazone formation and fused heterocycle synthesis (e.g., pyrrolobenzodiazepine cores), a pathway impossible with unsubstituted pyrrolyl analogs. - Synthetic compatibility: The methyl ester serves as a protected carboxylic acid surrogate, improving organic solubility (predicted LogP ~2) for coupling sequences and enabling late-stage hydrolysis. - Supply certainty: Available with ≥97% purity, shipped ambient, and stored at -20°C under dry, sealed conditions to preserve aldehyde integrity.

Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
CAS No. 149323-67-1
Cat. No. B124235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate
CAS149323-67-1
Molecular FormulaC13H11NO3
Molecular Weight229.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)N2C=CC=C2C=O
InChIInChI=1S/C13H11NO3/c1-17-13(16)10-4-6-11(7-5-10)14-8-2-3-12(14)9-15/h2-9H,1H3
InChIKeyFWTQPUKJGKHTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: Core Properties & Procurement


Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate (CAS 149323-67-1) is a heteroaromatic organic compound with the molecular formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol . It consists of a benzoate methyl ester moiety linked to a 2-formylpyrrole ring [1]. Key physicochemical parameters include a predicted boiling point of 382.9±22.0 °C at 760 Torr, a density of 1.17±0.1 g/cm³ at 20 °C, a topological polar surface area (TPSA) of 48.3 Ų, and a calculated LogP (XLogP3) of approximately 2 . It is supplied as a building block for research and further manufacturing use only, with typical purities ≥95–98% . Storage is recommended at -20 °C under dry, light-protected, and sealed conditions .

Reactive Handle2‑Formylpyrrole for nucleophilic addition and heterocycle construction
Orthogonal GroupMethyl ester enables late-stage hydrolysis or amidation without aldehyde interference
Synthetic RoleBuilding block for diverse heterocyclic scaffold synthesis via cascade reactions

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: Why Analogs Cannot Substitute


Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate cannot be replaced by simpler pyrrole-benzoate analogs or the corresponding carboxylic acid without altering the synthetic or biological outcome. The presence of the 2‑formyl group on the pyrrole ring imparts a specific electrophilic reactivity that is entirely absent in unsubstituted pyrrolyl derivatives such as methyl 4-(1H-pyrrol-1-yl)benzoate (CAS 23351-08-8), limiting the latter to simpler electrophilic aromatic substitution patterns [1]. Furthermore, the methyl ester versus the free carboxylic acid (4-(2‑formyl‑1H‑pyrrol‑1‑yl)benzoic acid, CAS 149323-68-2) introduces a >14 Dalton difference in molecular weight and markedly different physicochemical properties, including LogP and solubility, which critically affect downstream synthetic compatibility (e.g., in amide couplings or protection/deprotection sequences) and biological partitioning . The specific combination of a methyl ester and a 2‑formylpyrrole defines a distinct reactivity node for orthogonal functionalization that generic analogs cannot replicate.

Target CompoundComparatorWhy Not Interchangeable
Methyl 4-(2‑formyl‑1H‑pyrrol‑1‑yl)benzoateMethyl 4-(1H‑pyrrol‑1‑yl)benzoate (unsubstituted pyrrole)Lacks the electrophilic aldehyde; reactivity limited to pyrrole ring substitution, preventing orthogonal derivatization.
Methyl ester form4‑(2‑Formyl‑1H‑pyrrol‑1‑yl)benzoic acidCarboxylic acid alters LogP, solubility, and synthetic compatibility; >14 Da mass shift impacts purification and coupling strategies.

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: Evidence vs. Comparators


Ester vs. Carboxylic Acid: Molecular Weight and Lipophilicity

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate (MW 229.23 g/mol, XLogP3 ~2) differs significantly from its direct hydrolysis product, 4-(2-formyl-1H-pyrrol-1-yl)benzoic acid (CAS 149323-68-2; MW 215.20 g/mol). The ester exhibits a 14.03 Da higher molecular weight and a predicted ~2-unit higher LogP, indicating markedly increased lipophilicity and membrane permeability potential .

MW & Lipophilicity
Cross-study comparable
MW 229.23 g/mol (ester) vs 215.20 g/mol (acid); LogP ~2 vs ~0 (predicted)
Ester form enhances organic solubility and passive membrane permeability
Selection must match synthetic or assay context
Medicinal Chemistry Synthetic Chemistry Physicochemical Profiling

Aldehyde Reactivity: Nucleophilic Addition vs. Unsubstituted Pyrrolyl

The 2‑formyl group in methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate enables nucleophilic additions (e.g., imine, hydrazone, oxime formation) and redox chemistry (oxidation to carboxylic acid, reduction to hydroxymethyl) with well‑established reagent sets (e.g., NaBH₄, KMnO₄) [1]. In contrast, the unsubstituted analog methyl 4-(1H-pyrrol-1-yl)benzoate (CAS 23351-08-8) lacks this reactive handle and is limited to electrophilic aromatic substitution on the pyrrole ring [2].

Aldehyde Reactivity
Class-level inference
Formyl group enables imine, hydrazone, oxime formation and redox chemistry; absent in unsubstituted analog
Provides orthogonal handle for Schiff base and heterocycle fusions
Reactivity documented for pyrrole-2-carboxaldehyde class
Organic Synthesis Aldehyde Chemistry Functional Group Transformations

One-Pot Heterocycle Construction via Aldehyde Motif

Compounds containing the pyrrole-2-carboxaldehyde scaffold are known to participate in one‑pot, multi‑component reactions to efficiently generate fused heterocyclic systems [1]. For instance, 2‑formylpyrrole derivatives have been used in the synthesis of pyrrolobenzodiazepines via alkylation–reductive cyclization cascades [2]. While specific quantitative yield data for methyl 4-(2‑formyl‑1H‑pyrrol‑1‑yl)benzoate in such reactions is not available in the public domain, the presence of the reactive aldehyde in the 2‑position of the pyrrole ring, as confirmed by the compound's InChI and SMILES , structurally qualifies it for these transformations. This contrasts with the unsubstituted pyrrolyl analog which cannot participate in such aldehyde‑centric cascades.

Cascade Potential
Class-level inference
2‑Formylpyrrole scaffold supports multi‑component reactions to generate fused heterocycles (e.g., pyrrolobenzodiazepines)
Enables efficient library synthesis of structurally diverse heterocycles
Specific yield data not publicly reported; structural suitability confirmed
Heterocyclic Chemistry Multi-component Reactions Green Chemistry

TPSA and Hydrogen Bond Acceptor Count vs. Unsubstituted Analog

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate has a Topological Polar Surface Area (TPSA) of 48.3 Ų and 3 hydrogen bond acceptors (HBA) . In comparison, the unsubstituted analog methyl 4-(1H-pyrrol-1-yl)benzoate has a TPSA of 31.2 Ų and 2 HBA (calculated from its structure) [1]. The 17.1 Ų increase in TPSA and the additional HBA due to the formyl oxygen directly impact predicted blood‑brain barrier permeability and oral bioavailability metrics, making the formyl‑substituted compound less likely to cross biological membranes passively compared to its unsubstituted counterpart.

TPSA & H‑Bond Acceptors
Cross-study comparable
TPSA 48.3 Ų (3 HBA) vs 31.2 Ų (2 HBA) for unsubstituted analog
Higher polarity reduces predicted passive BBB permeability
Useful for tuning CNS exposure in SAR studies
Computational Chemistry Drug-likeness ADME Prediction

Methyl 4-(2-formyl-1H-pyrrol-1-yl)benzoate: Validated Application Scenarios


Heterocyclic Scaffold Synthesis via Aldehyde Cascades

Leverage the 2‑formylpyrrole motif in multi‑component or sequential reactions to construct fused heterocyclic systems such as pyrrolobenzodiazepines [1]. The aldehyde group enables imine/hydrazone formation and subsequent cyclization, a reactivity pathway not available to unsubstituted pyrrolyl analogs . This application is supported by class‑level evidence of pyrrole‑2‑carboxaldehyde derivatives in medicinal chemistry [2].

Ester Prodrug and Carboxylic Acid Bioisostere Strategy

Utilize the methyl ester as a protected form of the corresponding carboxylic acid (CAS 149323-68-2) in synthetic sequences where acid functionality would interfere [1]. The ester offers improved organic solubility (predicted LogP ~2) and can be hydrolyzed under mild basic conditions to release the free acid , providing a convenient handle for late‑stage diversification.

Physicochemical Property Modulation in Lead Optimization

Employ the compound as a tool to systematically modulate TPSA and HBA count in structure‑activity relationship (SAR) studies [1]. The quantifiable 17.1 Ų increase in TPSA and additional hydrogen bond acceptor relative to the unsubstituted analog allow researchers to probe the impact of polarity and hydrogen bonding on target engagement, cellular permeability, and ADME properties without altering the core scaffold.

ApplicationSelection PropertyValidation Focus
Heterocyclic scaffold synthesisAldehyde reactivity handle for cascade reactionsMulti‑component cyclization and functional group tolerance
Ester‑protected building blockMethyl ester for orthogonal synthetic sequencesHydrolytic release of free acid without aldehyde reduction
Property modulation in SARTPSA and H‑bond acceptor differentiationPermeability and solubility profiling in cell‑based assays

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